(R)-3-Phenylbutyric acid

Chiral metabolism Bacterial degradation Enantioselectivity

(R)-3-Phenylbutyric acid (CAS 772-14-5) is an enantiomerically pure, chiral β-arylalkyl carboxylic acid. It is a colorless liquid at room temperature, characterized by its specific optical rotation of [α]20/D −57±2° in benzene.

Molecular Formula C10H12O2
Molecular Weight 164.204
CAS No. 772-14-5
Cat. No. B2736348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Phenylbutyric acid
CAS772-14-5
Molecular FormulaC10H12O2
Molecular Weight164.204
Structural Identifiers
SMILESCC(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
InChIKeyZZEWMYILWXCRHZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Phenylbutyric Acid (CAS 772-14-5): Chiral Carboxylic Acid Procurement Guide


(R)-3-Phenylbutyric acid (CAS 772-14-5) is an enantiomerically pure, chiral β-arylalkyl carboxylic acid. It is a colorless liquid at room temperature, characterized by its specific optical rotation of [α]20/D −57±2° in benzene . It is a derivative of butyric acid with a phenyl group attached to the third carbon. The compound is primarily used as a chiral building block in asymmetric synthesis, serving as a precursor for various biologically active molecules, including antibiotics like (−)-Malyngolide and aromatic sesquiterpenes [1]. It is also a key intermediate in the preparation of stereoisomers of β-methylphenylalanine and chiral alkyl-indanones [1].

Why (R)-3-Phenylbutyric Acid Cannot Be Substituted by Racemic or Other Phenylbutyric Acid Isomers


Substituting (R)-3-phenylbutyric acid with its racemic mixture or other positional isomers like 4-phenylbutyric acid introduces critical variability in biological activity and synthetic outcomes. The chirality at the 3-position is a key determinant of molecular recognition by enzymes and receptors. For instance, only the (R)-enantiomer, not the (S)-enantiomer, serves as a sole carbon and energy source for *Rhodococcus rhodochrous* PB1, indicating a strict stereospecific interaction with the bacterial metabolic machinery . Furthermore, 4-phenylbutyric acid exhibits entirely different biological functions, primarily acting as a chemical chaperone and histone deacetylase (HDAC) inhibitor to alleviate ER stress, a property not shared by 3-phenylbutyric acid [1]. Using a racemate or incorrect isomer can lead to reduced reaction yields, failed stereoselective syntheses, or erroneous biological assay results.

Quantitative Differentiation of (R)-3-Phenylbutyric Acid: A Comparative Evidence Guide


Enantioselective Metabolism: (R)- vs. (S)-3-Phenylbutyric Acid as a Sole Carbon Source for Rhodococcus rhodochrous PB1

A direct head-to-head comparison of enantiomers revealed that (R)-3-phenylbutyric acid exclusively supports the growth of *Rhodococcus rhodochrous* PB1, while the (S)-enantiomer does not . This demonstrates a high degree of stereospecificity in a biological system.

Chiral metabolism Bacterial degradation Enantioselectivity

Chiral Recognition Thermodynamics: (R)-3-Phenylbutyric Acid Binding to 6-Amino-6-deoxy-β-cyclodextrin

Isothermal titration calorimetry (ITC) was used to quantify the interaction between (R)-3-phenylbutyric acid and a modified β-cyclodextrin [1]. The binding affinity and thermodynamics provide a quantitative baseline for its chiral recognition properties, although a direct comparison to the (S)-enantiomer under the same conditions is not available in this dataset.

Chiral recognition Cyclodextrin complexation Isothermal Titration Calorimetry

Synthetic Utility: (R)-3-Phenylbutyric Acid as a Key Chiral Building Block

The (R)-enantiomer is a documented and well-established building block for the synthesis of complex chiral molecules, including the antibiotic (−)-Malyngolide and aromatic sesquiterpenes of the bisabolene family [1][2]. This is a class-level inference: the (R)-configuration is essential for constructing the correct stereochemistry of these target natural products, whereas the (S)-enantiomer or a racemic mixture would lead to the incorrect isomer or a mixture.

Asymmetric synthesis Chiral pool Synthetic intermediate

Key Application Scenarios for Procuring (R)-3-Phenylbutyric Acid


Stereospecific Synthesis of Chiral Natural Products

Researchers focused on the total synthesis of chiral natural products like (−)-Malyngolide, a δ-lactone antibiotic, or members of the bisabolene family of aromatic sesquiterpenes require the (R)-enantiomer of 3-phenylbutyric acid. The (R)-configuration of the starting acid is necessary to correctly install the stereocenter in the final, biologically active product. Using the racemate or the (S)-enantiomer would lead to the wrong stereoisomer, potentially abolishing biological activity [1].

Investigations into Enantioselective Bacterial Metabolism

Studies focusing on the enantioselective degradation of aromatic compounds by bacteria, particularly using *Rhodococcus rhodochrous* PB1, are directly dependent on (R)-3-phenylbutyric acid. This compound serves as the specific enantiomer that supports bacterial growth and induces the necessary metabolic pathways for ring hydroxylation and cleavage, as demonstrated in controlled laboratory experiments . The (S)-enantiomer cannot substitute for this function.

Development of Chiral Resolution and Analytical Methods

Analytical chemists developing new chiral separation methods, such as chiral HPLC or GC, can use (R)-3-phenylbutyric acid as a well-characterized, enantiomerically pure standard. Its known optical rotation ([α]20/D −57±2° in benzene) and distinct chromatographic behavior compared to its antipode are critical for method development, calibration, and validation to ensure accurate enantiomeric excess (ee) determination .

Technical Documentation Hub

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